molecular formula C25H20N2O B14469822 (1-(2-Methylindolizin-3-yl)isoquinolin-2(1H)-yl)(phenyl)methanone CAS No. 65592-70-3

(1-(2-Methylindolizin-3-yl)isoquinolin-2(1H)-yl)(phenyl)methanone

Cat. No.: B14469822
CAS No.: 65592-70-3
M. Wt: 364.4 g/mol
InChI Key: NLTBMZZKUVZNJC-UHFFFAOYSA-N
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Description

“(1-(2-Methylindolizin-3-yl)isoquinolin-2(1H)-yl)(phenyl)methanone” (CAS: 96465-76-8) is a heterocyclic compound featuring a fused indolizine-isoquinoline core substituted with a methyl group at the 2-position of the indolizine ring and a phenyl methanone moiety at the 1-position of the isoquinoline system . Its molecular formula is C25H20N2O, with a molecular weight of 364.45 g/mol. The compound’s structure combines aromatic and nitrogen-rich systems, which are common in bioactive molecules targeting neurological and oncological pathways.

Properties

CAS No.

65592-70-3

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

[1-(2-methylindolizin-3-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C25H20N2O/c1-18-17-21-12-7-8-15-26(21)23(18)24-22-13-6-5-9-19(22)14-16-27(24)25(28)20-10-3-2-4-11-20/h2-17,24H,1H3

InChI Key

NLTBMZZKUVZNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Methoxy-substituted derivatives (e.g., S6) exhibit higher yields (89%) compared to bulkier analogs like 2ai (32–69%) .
  • Biological Targets: Modifications such as spirocyclic systems (e.g., compound in ) enhance receptor binding specificity, while tetrahydro-pyrazino-isoquinoline derivatives (e.g., 20) are explored for antiparasitic activity .

Functional Group Variations and Pharmacological Effects

Halogen-Substituted Derivatives

  • Chlorophenyl Analogs: 1-(4-((4-Chlorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4af) shows a high yield (96%) and stability (melting point: 205.5–233.9°C) .
  • Fluorophenyl Analogs: 1-(4-((4-Fluorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4ag/4da) has a lower melting point (154.9–200.0°C), suggesting reduced crystallinity compared to chlorinated analogs .

Heterocyclic Modifications

Physicochemical Properties

Property Target Compound Analog (4af) Analog (S6)
Molecular Weight 364.45 484.97 337.39
Melting Point Not reported 205.5–233.9°C Not reported
LogP<sup>*</sup> ~3.5 (predicted) ~5.2 (chlorophenyl) ~2.8 (methoxy)
Hydrogen Bond Acceptors 3 3 4

Notes:

  • Chlorophenyl groups (e.g., 4af) increase hydrophobicity (higher LogP), whereas methoxy groups (e.g., S6) improve solubility .
  • The target compound’s predicted LogP (~3.5) balances lipophilicity and solubility, making it suitable for oral bioavailability.

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